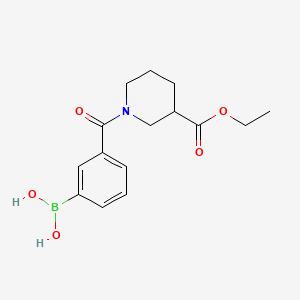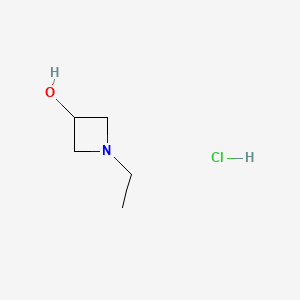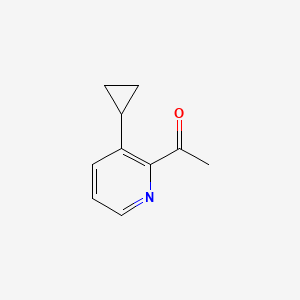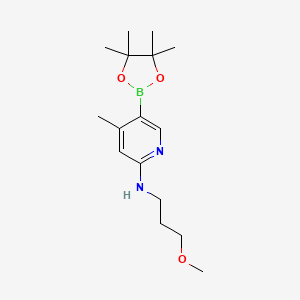![molecular formula C10H11N3O2 B572804 2-メチルピラゾロ[1,5-a]ピリミジン-6-カルボン酸エチル CAS No. 1263061-14-8](/img/structure/B572804.png)
2-メチルピラゾロ[1,5-a]ピリミジン-6-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications.
科学的研究の応用
Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent and enzymatic inhibitor.
Material Science: Due to its photophysical properties, it is used in the development of fluorescent probes and organic light-emitting devices.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it a valuable tool in bioimaging and molecular sensing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C6 position, where different substituents can be introduced.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, to introduce various functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield disubstituted pyrazolo[1,5-A]pyrimidine derivatives with various functional groups at the C2 and C6 positions .
作用機序
The mechanism of action of Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as CDK2, by binding to their active sites and preventing substrate access . The compound’s photophysical properties also allow it to act as a fluorescent probe, where it can be excited by light and emit fluorescence, aiding in the visualization of intracellular processes .
類似化合物との比較
Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-A]pyrimidine derivatives:
2-Methylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid: Similar structure but lacks the ethyl ester group.
Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate: Contains additional substituents that modify its photophysical properties.
The uniqueness of Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-11-9-4-7(2)12-13(9)6-8/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHHOLYDSIIKIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=N2)C)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
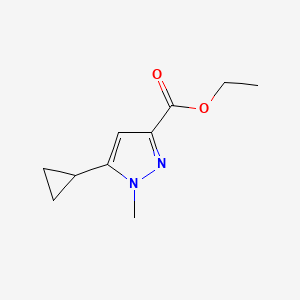
![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B572723.png)
![2-Azaspiro[3.3]heptan-6-ol](/img/structure/B572724.png)
![2-Benzhydryl-2-azaspiro[3.3]heptan-5-one](/img/structure/B572725.png)
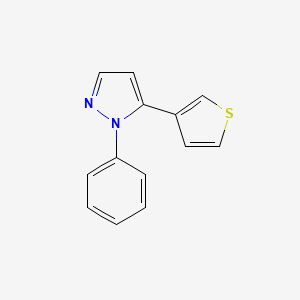
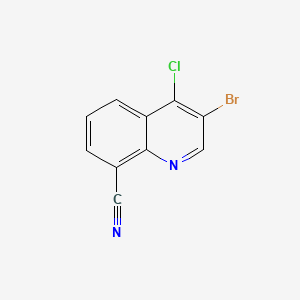
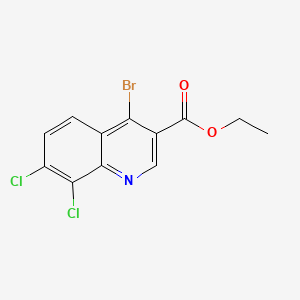
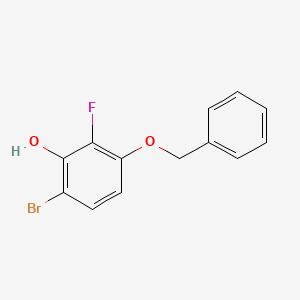
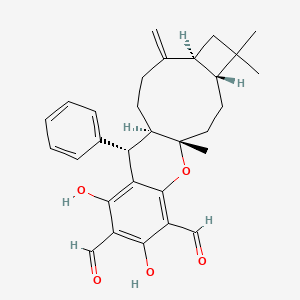
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)
